molecular formula C10H8N2O B085013 2-Phenyl-3(2H)-pyridazinone CAS No. 14135-63-8

2-Phenyl-3(2H)-pyridazinone

Cat. No. B085013
CAS RN: 14135-63-8
M. Wt: 172.18 g/mol
InChI Key: BFOMTEBFEFQJHY-UHFFFAOYSA-N
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Description

2-Phenyl-3(2H)-pyridazinone is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Phenidone and is commonly used as a photographic developer. However, recent studies have shown that 2-Phenyl-3(2H)-pyridazinone exhibits several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activity.

Scientific Research Applications

  • Anticancer and Antioxidant Activities : Derivatives of 3(2H)-one pyridazinone demonstrate potent antioxidant and anticancer activities, with molecular docking studies indicating their interaction with proteins like cyclin-dependent kinase and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).

  • Antiplatelet Agents : 6-Phenyl-3(2H)-pyridazinones with various substituents at the 5-position have been synthesized and evaluated for their antiplatelet activity, showing significant variation in inhibitory effects based on the chemical group modifications (Sotelo et al., 2002).

  • Gastric Antisecretory and Antiulcer Activities : Novel 3(2H)-pyridazinone derivatives have been developed as antiulcer agents, showing effectiveness in experimental ulcer models and gastric antisecretory activity in rats (Yamada et al., 1982).

  • Synthesis Techniques : A one-pot process for preparing 6-phenyl-3(2H)-pyridazinone from ketones has been investigated, offering a rapid and efficient method for synthesizing various 6-substituted pyridazinones (Coates & Mckillop, 1993).

  • Herbicide Applications : Certain pyridazinone derivatives act as herbicides, inhibiting photosynthesis and chloroplast development in plants (Hilton et al., 1969).

  • Analgesic and Anti-inflammatory Agents : Some 3(2H)-pyridazinone derivatives exhibit higher analgesic activity than phenylbutazone without ulcerogenic action, highlighting their potential as pain-relieving and anti-inflammatory agents (Santagati et al., 1985).

  • Insect Growth Regulators : Derivatives with phenyl group substitution show juvenile hormone-like activity, offering potential as insect growth regulators in pest control (Miyake & Oguia, 1992).

  • Solubility and Solvation Studies : The solubility behavior of 6-phenyl-3(2H)-pyridazinone in different solvent mixtures has been studied, providing insight into its thermodynamic and solvation characteristics (Bao et al., 2020).

properties

IUPAC Name

2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMTEBFEFQJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161695
Record name 2-Phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3(2H)-pyridazinone

CAS RN

14135-63-8
Record name 2-Phenyl-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
472
Citations
E De Frenne, J Eberspächer… - European Journal of …, 1973 - Wiley Online Library
1 From the culture medium of bacteria, which utilize 5‐amino‐4‐chloro‐2‐phenyl‐3(2H)‐pyridazinone (pyrazon) as sole source of carbon four metabolites could be isolated. These …
Number of citations: 31 febs.onlinelibrary.wiley.com
RM Leech, CA Walton, NR Baker - Planta, 1985 - Springer
Chloroplast ultrastructural and photochemical features were examined in 6-d-old barley (Hordeum vulgare L. cv. Sundance) plants which had developed in the presence of 4-chloro-5-(…
Number of citations: 36 link.springer.com
M Abida, T Alam, M Asif - South Asian Res. J. Pharm. Sci, 2019 - sarpublication.com
Pyridazine and pyridazinone derivatives compounds are biologically important compounds. Pyridazinone has carbonyl group on third carbon on pyridazine ring. Pyridazine and …
Number of citations: 3 sarpublication.com
A Katrusiak, A Katrusiak - Journal of Molecular Structure: THEOCHEM, 1996 - Elsevier
Two crystalline forms of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone, C 13 H 14 N 5 OCl, the unsolvated crystal and an inclusion compound with …
Number of citations: 5 www.sciencedirect.com
JD Rosen, M Siewierski - Journal of Agricultural and Food …, 1972 - ACS Publications
Irradiation Conditions. A 1-1. aqueous solution of pyrazon (275 ppm) was irradiated with a 450-W Hanovia lamp through a Corex filter for 6 hr, while nitrogen was passed through the …
Number of citations: 12 pubs.acs.org
Y Maki, M TAKAYA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
In order to explore the scope of the ring contraction of pyridazinone to pyrazole, 2-phenyl-3 (2H)-pyridazinones (IIIa-f) and (IVa-e) having 4 and 5 substituents other than chlorine were …
Number of citations: 16 www.jstage.jst.go.jp
K Ďulák, J Kováč, P Rapoš - Journal of Chromatography A, 1967 - Elsevier
Two methods for the chromatographic separation of technical 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (PCA) were developed. These methods also permit the quantitative …
Number of citations: 8 www.sciencedirect.com
P Výboh, M Michálek, J Šustek, V Bátora - Pesticide Science, 1974 - Wiley Online Library
5‐Amino‐4‐chloro‐2‐phenyl‐3(2H)pyridazinone (common name pyrazon) is the active ingredient of herbicide formulations known under the trade names Burex, Chlorazine, Pyramin, …
Number of citations: 3 onlinelibrary.wiley.com
P Vyboh, M Michalek, J Sustek, V Batora - Pesticide science, 1974 - hero.epa.gov
PESTAB. 5-Amino-4-chloro-2-phenyl-3 (2H) pyridazinone (common name pyrazon) is the active ingredient of herbicide formulations known under the trade names Burex, Chlorazine, …
Number of citations: 4 hero.epa.gov
Y MAKI, M SUZUKI, O TOYOTA… - Chemical and …, 1973 - jstage.jst.go.jp
Alkaline treatment of 5-(o-acetamidophenylthio)-4-chloro-2-phenyl-3 (2H)-pyridazinone (II) resulted in the exclusive formation of 3-phenyl-10H-benzo (b) pyridazino-[4, 5-e][1, 4] thiazine…
Number of citations: 18 www.jstage.jst.go.jp

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